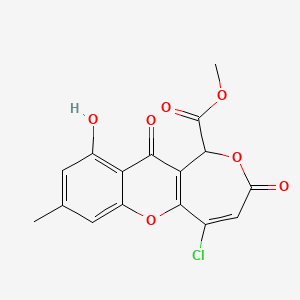
Diprotium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diprotium is a dihydrogen.
Applications De Recherche Scientifique
Detection in Gas Samples : Diprotium gas, specifically its ability to detect dideuterium at extremely low concentrations, was investigated. A trace reduction detector was developed, demonstrating effective detection of dideuterium in this compound gas samples, with strong correlations between peak area and concentration (Kawano et al., 2007).
Astrophysical Applications : The paper by Adams et al. (2021) explores the impact of bound diprotons and enhanced nuclear reaction rates on stellar evolution. This study extends the understanding of astrophysical phenomena, especially in theoretical universes where different stable nuclei exist (Adams et al., 2021).
Quantum Mechanics in Material Science : Gao et al. (2019) delved into the quantum effects on H2 diffusion in zeolite, highlighting an inverse kinetic isotopic sieving effect where heavier isotopic species diffuse faster than lighter ones. This study provides valuable insights into the behavior of this compound in quantum mechanics and material science applications (Gao et al., 2019).
Radioactivity and Nuclear Physics : The study by Grigorenko et al. (2000) presents a three-body model for the emission of two protons from nuclei, comparing the "diproton" model with other calculations. It sheds light on the understanding of nuclear structures and radioactivity, particularly in isotopes like 19Mg and 48Ni (Grigorenko et al., 2000).
Nanotechnology and Surface Chemistry : Dip-pen nanolithography, a technique for tailoring the chemical composition of surfaces at the sub-100-nm scale, is discussed by Salaita et al. (2007). This study emphasizes the role of this compound in creating stable and functional surface architectures, crucial in molecular electronics and material assembly (Salaita et al., 2007).
Propriétés
Formule moléculaire |
H2 |
|---|---|
Poids moléculaire |
2.01565 g/mol |
InChI |
InChI=1S/H2/h1H/i1+0H |
Clé InChI |
UFHFLCQGNIYNRP-HXFQMGJMSA-N |
SMILES isomérique |
[1H][1H] |
SMILES |
[HH] |
SMILES canonique |
[HH] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



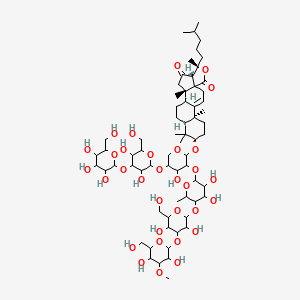


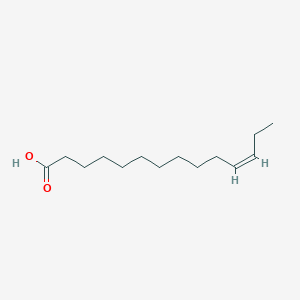

![methyl (1S,2R,3R,4S,5R,8R,9S,10R,13R,15S)-10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate](/img/structure/B1237409.png)



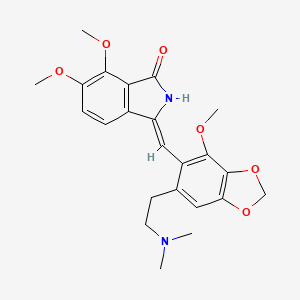
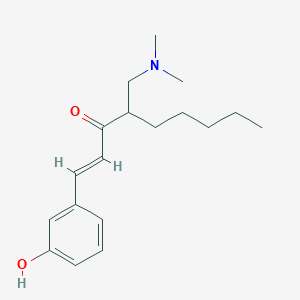
![Cahydrodicyclopenta[a,d][8]annulene-1,5-diol](/img/structure/B1237419.png)
](/img/structure/B1237420.png)
